molecular formula C12H16ClN3O B13861458 3-(4-Aminopiperidin-1-yl)-5-chlorobenzamide

3-(4-Aminopiperidin-1-yl)-5-chlorobenzamide

Cat. No.: B13861458
M. Wt: 253.73 g/mol
InChI Key: ZJECNCPOKPYBNR-UHFFFAOYSA-N
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Description

3-(4-Aminopiperidin-1-yl)-5-chlorobenzamide is a synthetic compound that features a piperidine ring substituted with an amino group and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Aminopiperidin-1-yl)-5-chlorobenzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactions and the use of catalysts to enhance reaction efficiency and yield. These methods are designed to be scalable and cost-effective for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-(4-Aminopiperidin-1-yl)-5-chlorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Hydroxide ions, alkoxide ions

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups

    Reduction: Formation of reduced derivatives with hydrogenated functional groups

    Substitution: Formation of substituted derivatives with different nucleophiles replacing the chlorine atom

Mechanism of Action

The mechanism of action of 3-(4-Aminopiperidin-1-yl)-5-chlorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. detailed studies on its exact mechanism of action are still ongoing.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Aminopiperidin-1-yl)-5-chlorobenzamide is unique due to its specific combination of a piperidine ring, an amino group, and a benzamide moiety.

Properties

Molecular Formula

C12H16ClN3O

Molecular Weight

253.73 g/mol

IUPAC Name

3-(4-aminopiperidin-1-yl)-5-chlorobenzamide

InChI

InChI=1S/C12H16ClN3O/c13-9-5-8(12(15)17)6-11(7-9)16-3-1-10(14)2-4-16/h5-7,10H,1-4,14H2,(H2,15,17)

InChI Key

ZJECNCPOKPYBNR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N)C2=CC(=CC(=C2)C(=O)N)Cl

Origin of Product

United States

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